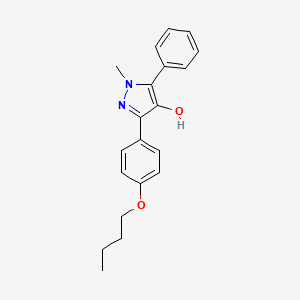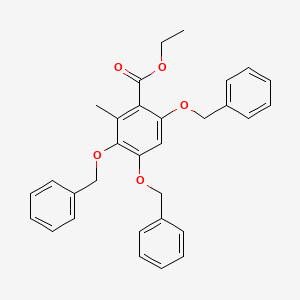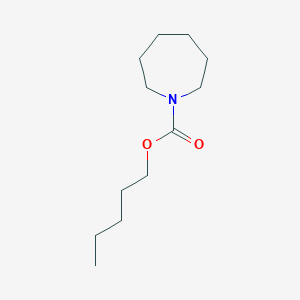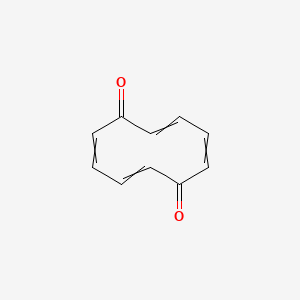
Cyclodeca-2,4,7,9-tetraene-1,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclodeca-2,4,7,9-tetraene-1,6-dione is an organic compound with the molecular formula C10H6O2. It is a cyclic diketone with conjugated double bonds, making it an interesting subject for various chemical studies. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
Cyclodeca-2,4,7,9-tetraene-1,6-dione can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the cyclization of 1,6-diketones in the presence of a strong acid like sulfuric acid can yield this compound. Another method involves the use of palladium-catalyzed coupling reactions to form the cyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Cyclodeca-2,4,7,9-tetraene-1,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and diketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives and amine-substituted compounds.
科学的研究の応用
Cyclodeca-2,4,7,9-tetraene-1,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism by which cyclodeca-2,4,7,9-tetraene-1,6-dione exerts its effects depends on the specific reaction or application. In general, the compound’s conjugated double bonds and diketone groups allow it to interact with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific context and application.
類似化合物との比較
Cyclodeca-2,4,7,9-tetraene-1,6-dione can be compared with other cyclic diketones and conjugated systems:
Cyclodecapentaene: This compound has a similar cyclic structure but with five double bonds instead of four. It is less stable due to increased ring strain.
Cyclooctatetraene: Another conjugated cyclic compound, but with eight carbon atoms and four double bonds. It is known for its non-aromatic behavior.
Cycloheptatriene: A seven-membered ring with three double bonds, often used in studies of aromaticity and antiaromaticity.
This compound stands out due to its unique combination of conjugated double bonds and diketone groups, making it a versatile compound for various chemical and biological applications.
特性
CAS番号 |
58597-76-5 |
|---|---|
分子式 |
C10H8O2 |
分子量 |
160.17 g/mol |
IUPAC名 |
cyclodeca-2,4,7,9-tetraene-1,6-dione |
InChI |
InChI=1S/C10H8O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h1-8H |
InChIキー |
YSZANYOMLSUPLE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C=CC=CC(=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


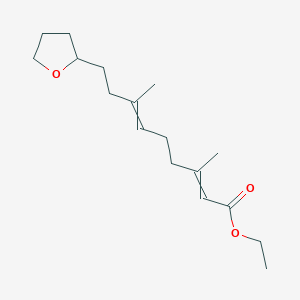
![2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14601524.png)
![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)

![4-Chloro-1-[(cyclopropylmethyl)sulfanyl]-2-nitrobenzene](/img/structure/B14601538.png)
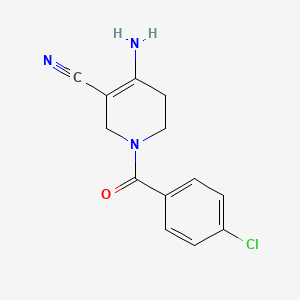
![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)
